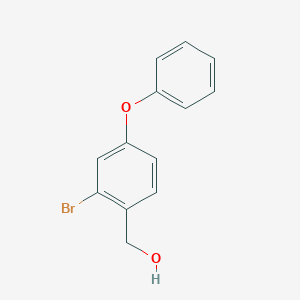
(2-Bromo-4-phenoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4-phenoxyphenyl)methanol is an organic compound with the molecular formula C13H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a phenoxy group at the fourth position on the benzene ring, along with a methanol group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-phenoxyphenyl)methanol typically involves the bromination of 4-phenoxyphenylmethanol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.
化学反应分析
Types of Reactions
(2-Bromo-4-phenoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding phenol.
Substitution: The major products are the substituted derivatives, such as amino or nitro compounds.
科学研究应用
(2-Bromo-4-phenoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (2-Bromo-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets. For example, its inhibitory effect on acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. Similarly, its inhibition of carbonic anhydrase involves binding to the zinc ion in the enzyme’s active site, disrupting its catalytic activity .
相似化合物的比较
Similar Compounds
(2-Bromo-4,5-dimethoxyphenyl)methanol: Similar in structure but with additional methoxy groups.
(2-Bromo-4-methylphenyl)methanol: Similar in structure but with a methyl group instead of a phenoxy group.
Uniqueness
(2-Bromo-4-phenoxyphenyl)methanol is unique due to the presence of both a bromine atom and a phenoxy group on the benzene ring. This combination of functional groups imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activities, making it a valuable compound for various applications .
属性
分子式 |
C13H11BrO2 |
|---|---|
分子量 |
279.13 g/mol |
IUPAC 名称 |
(2-bromo-4-phenoxyphenyl)methanol |
InChI |
InChI=1S/C13H11BrO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8,15H,9H2 |
InChI 键 |
SLXPBBXZRQHXMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)


![2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)

![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-[2-(1H-indol-3-yl)ethylcarbamoyl]-2,4-dioxo-pyrimidin-1-yl]tetrahydrofuran-3-yl] acetate](/img/structure/B13897495.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide](/img/structure/B13897499.png)

![methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate](/img/structure/B13897517.png)
![2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)
![5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13897531.png)
![Ethyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13897534.png)
